Caledonixanthone E

Description

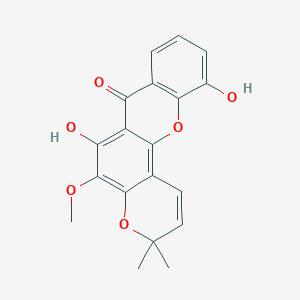

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H16O6 |

|---|---|

Molecular Weight |

340.3 g/mol |

IUPAC Name |

6,11-dihydroxy-5-methoxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one |

InChI |

InChI=1S/C19H16O6/c1-19(2)8-7-10-16-12(14(22)18(23-3)17(10)25-19)13(21)9-5-4-6-11(20)15(9)24-16/h4-8,20,22H,1-3H3 |

InChI Key |

ZIEUXPKJRAAADX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=C3C(=C(C(=C2O1)OC)O)C(=O)C4=C(O3)C(=CC=C4)O)C |

Synonyms |

caledoni-xanthone E caledonixanthone E |

Origin of Product |

United States |

Biosynthetic Pathways and Origin of Caledonixanthone E

General Xanthone (B1684191) Biosynthesis in Plants

The biosynthesis of the xanthone core is a well-studied process that combines two major metabolic pathways: the shikimate and the acetate (B1210297) (or polyketide) pathways. nih.govmdpi.com The dibenzo-γ-pyrone scaffold of xanthones features two aromatic rings (A and B) that originate from these different routes. nih.govfrontiersin.org Ring B is derived from the shikimate pathway, while Ring A is acetate-derived. nih.govfrontiersin.org

There are two primary routes leading to the formation of the xanthone skeleton:

L-phenylalanine-dependent pathway: Observed in families like Hypericaceae, this route begins with the amino acid L-phenylalanine, a product of the shikimate pathway. mdpi.comnih.gov Phenylalanine is converted through several enzymatic steps to produce benzoyl-CoA. mdpi.com

L-phenylalanine-independent pathway: Found in plants of the Gentianaceae family, this pathway also starts with a shikimate-derived precursor but proceeds to 3-hydroxybenzoic acid without the involvement of phenylalanine. mdpi.comfrontiersin.org

Regardless of the initial route, both pathways converge on the synthesis of a key benzophenone (B1666685) intermediate. frontiersin.org Benzophenone synthase (BPS), a crucial enzyme, catalyzes the condensation of benzoyl-CoA (from the phenylalanine-dependent pathway) or a similar precursor with three molecules of malonyl-CoA (from the acetate pathway) to form a benzophenone skeleton. researchgate.net This structure is then hydroxylated by a cytochrome P450 enzyme, a benzophenone 3′-hydroxylase (B3′H), to yield the central intermediate, 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comresearchgate.net

The final step in forming the core xanthone structure is a regioselective, oxidative phenol (B47542) coupling reaction of this benzophenone intermediate. nih.govfrontiersin.org This intramolecular cyclization, mediated by specific cytochrome P450 enzymes, results in the formation of two main precursor scaffolds from which almost all plant xanthones are derived: 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) and 1,3,7-trihydroxyxanthone (1,3,7-THX). nih.govfrontiersin.org These core structures are then subjected to a wide array of "tailoring" reactions—such as prenylation, methylation, glycosylation, and further hydroxylation—to produce the vast diversity of xanthones found in nature. mdpi.comnih.gov

Proposed Biosynthetic Route to Caledonixanthone E

While the precise biosynthetic pathway for this compound in Calophyllum caledonicum has not been fully elucidated, a plausible route can be proposed based on its chemical structure and the established principles of xanthone biosynthesis. thieme-connect.com this compound is a prenylated xanthone with a pyran ring, suggesting a series of specific tailoring reactions following the formation of a common xanthone core.

The proposed biosynthesis likely begins with a 1,3,5,6-tetrahydroxyxanthone (B1664531) precursor. This precursor itself would be formed from a 1,3,5-THX core that undergoes an additional hydroxylation step at the C-6 position, a reaction known to be catalyzed by a xanthone 6-hydroxylase (X6H) enzyme in other species. From this tetra-hydroxylated core, the pathway to this compound would involve:

O-methylation: A methoxy (B1213986) group is present at the C-2 position. thieme-connect.com This is likely introduced by an O-methyltransferase (OMT) enzyme, which transfers a methyl group from a donor like S-adenosyl methionine (SAM) to the hydroxyl group at C-2.

C-Prenylation: A dimethylallyl pyrophosphate (DMAPP) molecule, the basic five-carbon isoprenoid unit, is attached to the C-4 position of the xanthone ring. This reaction is catalyzed by a prenyltransferase (PT) enzyme.

Cyclization and Hydroxylation: The attached prenyl group undergoes enzymatic modification to form the dihydropyran ring. This likely involves an epoxidation of the prenyl double bond followed by intramolecular cyclization with the adjacent hydroxyl group at C-3, and subsequent hydroxylation to form the final structure observed in this compound.

This sequence of specific tailoring reactions highlights the complex enzymatic machinery that Calophyllum species possess to generate structurally diverse and complex xanthones.

Enzymatic Mechanisms in this compound Biogenesis

The formation of this compound relies on several key classes of enzymes that construct and modify the xanthone scaffold. Although the specific enzymes from Calophyllum caledonicum have not been isolated and characterized, their functions can be inferred from homologous enzymes identified in other xanthone-producing plants like Hypericum and Garcinia. nih.govresearchgate.net

The primary enzyme families involved are:

Polyketide Synthases (PKS): Specifically, Benzophenone Synthase (BPS), a type III PKS, is responsible for the initial carbon-carbon bond formations that create the C6-C1-C6 benzophenone backbone. researchgate.net

Cytochrome P450 Monooxygenases (CYPs): This versatile enzyme superfamily plays at least two critical roles. First, a CYP enzyme acting as a benzophenone 3′-hydroxylase (B3′H) adds a hydroxyl group to the benzophenone intermediate. researchgate.net Second, a different CYP enzyme catalyzes the intramolecular oxidative C-O coupling of the benzophenone to form the rigid, planar xanthone tricycle. researchgate.net Additional CYPs are likely involved in subsequent hydroxylations of the xanthone core.

Prenyltransferases (PTs): These enzymes are crucial for creating the vast diversity of xanthones found in the Calophyllum genus. nih.gov They catalyze the transfer of an isoprenoid moiety (typically a C5-prenyl group from DMAPP) to the aromatic ring of the xanthone core, a key step in the biosynthesis of this compound.

O-Methyltransferases (OMTs): This class of enzymes is responsible for the methylation of hydroxyl groups on the xanthone scaffold, adding further structural diversity. nih.gov

The coordinated action of these enzymes in a specific sequence is essential to produce the unique structure of this compound.

| Enzyme Class | Specific Enzyme Example | Function in Xanthone Biosynthesis | Plant Species Studied |

| Phenylpropanoid Pathway | Phenylalanine ammonia-lyase (PAL) | Converts L-phenylalanine to trans-cinnamic acid in the phenylalanine-dependent pathway. | Hypericum androsaemum |

| Polyketide Synthase | Benzophenone Synthase (BPS) | Catalyzes the condensation of benzoyl-CoA and malonyl-CoA to form the 2,4,6-trihydroxybenzophenone (B1214741) skeleton. | Hypericum androsaemum, Garcinia mangostana |

| Cytochrome P450 | Benzophenone 3′-hydroxylase (B3′H) | Hydroxylates the benzophenone intermediate to form 2,3′,4,6-tetrahydroxybenzophenone. | Hypericum calycinum |

| Cytochrome P450 | 1,3,7-trihydroxyxanthone synthase (1,3,7-TXS) | Catalyzes the regioselective oxidative coupling to form the xanthone core. | Hypericum calycinum |

| Prenyltransferase | 8-prenylxanthone-forming PT (PT8PX) | Transfers a prenyl group to the xanthone nucleus. | Hypericum spp. |

Genetic Basis for this compound Production in Producer Organisms

The genetic foundation for the production of this compound in its producer organism, Calophyllum caledonicum, is not yet understood. Research into the genetics of xanthone biosynthesis has primarily focused on model species in the Hypericaceae and Gentianaceae families. frontiersin.org However, these studies provide a framework for the types of genes that must be involved.

The production of this compound would require the coordinated expression of a suite of biosynthetic genes, including:

Genes encoding core pathway enzymes: This includes genes for Phenylalanine ammonia-lyase (PAL), Benzophenone synthase (BPS), and the specific Cytochrome P450s responsible for hydroxylation and cyclization.

Genes for tailoring enzymes: Crucially, this would involve one or more Prenyltransferase (PT) genes to add the isoprenoid side chain, an O-methyltransferase (OMT) gene for methylation, and additional CYP genes for the subsequent cyclization and hydroxylation of the prenyl group.

In other plants, it has been observed that genes for a specific biosynthetic pathway are often clustered together on a chromosome or are co-regulated by specific transcription factors. For instance, studies in Hypericum calycinum have shown that the expression of the benzoate-CoA ligase gene (HcAAE1) increases just before xanthone accumulation begins, indicating its role upstream in the pathway. frontiersin.org

Elucidating the specific genetic basis in C. caledonicum would likely require modern transcriptomic and genomic approaches. By sequencing the messenger RNA (transcriptome) of the plant tissue that produces this compound (the stem bark), researchers could identify candidate genes whose expression patterns correlate with the compound's production. This would be the first step toward understanding how this complex natural product is synthesized at the genetic level.

Chemical Synthesis and Derivatization of Caledonixanthone E and Analogues

Strategies for Total Chemical Synthesis of Xanthones

The construction of the core dibenzo-γ-pyrone framework of xanthones can be achieved through several established synthetic strategies. up.pt These methods generally involve the condensation of two aromatic building blocks or the cyclization of a pre-formed intermediate. researchgate.net

The most prevalent and classical approaches include:

The Grover, Shah, and Shah (GSS) Reaction: This method involves the condensation of a salicylic (B10762653) acid or its ester with a polyphenol in the presence of a strong acid catalyst, such as zinc chloride/phosphoryl chloride. researchgate.netnih.gov

Cyclodehydration of 2,2'-Dihydroxybenzophenones: This is a very common route where a benzophenone (B1666685) intermediate, typically synthesized via Friedel-Crafts acylation, undergoes base-catalyzed intramolecular nucleophilic aromatic substitution to form the xanthone (B1684191) ring. nih.govup.pt

Ullmann Condensation and Cyclization: This strategy begins with an Ullmann diaryl ether synthesis between a sodium phenolate (B1203915) and an ortho-halogenated benzoic acid. The resulting 2-aryloxybenzoic acid is then cyclized via electrophilic cycloacylation to yield the xanthone. up.ptrsc.org

These primary routes are often complementary, with the choice of strategy depending on the desired substitution pattern on the final xanthone molecule. The benzophenone route is particularly versatile for creating complex, poly-oxygenated xanthones. up.pt

Table 1: Comparison of Classical Xanthone Synthesis Strategies

| Strategy | Key Reaction | Starting Materials | Typical Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Grover, Shah, and Shah | Condensation | Salicylic acid/ester + Polyphenol | ZnCl₂/POCl₃ | researchgate.net, nih.gov |

| Benzophenone Route | Intramolecular Cyclodehydration | 2,2'-Dihydroxybenzophenone | Base (e.g., KOH) | up.pt, nih.gov |

| Diaryl Ether Route | Ullmann Condensation & Cycloacylation | Phenol (B47542) + o-Halobenzoic acid | Copper (for Ullmann) & Acid (for cyclization) | up.pt, rsc.org |

Synthetic Methodologies for Caledonixanthone E and Related Structures

This compound was first isolated from the stem bark of Calophyllum caledonicum. nih.gov Its structure was confirmed by total synthesis, which utilized a biomimetic photooxygenation of an ortho-prenylphenol as the key step. researchgate.net This approach mimics the proposed biosynthetic pathway of the natural product.

The synthesis of related structures, such as yicathins B and C, which are also simple xanthones found in both marine and terrestrial sources, has been achieved through a multi-step process. mdpi.com This synthesis starts with commercially available reagents to construct key building blocks, which are then combined to form the final xanthone structure in good yields. mdpi.com Although not this compound itself, these syntheses demonstrate viable pathways for producing simple, naturally occurring xanthones. mdpi.com

Development of this compound Derivatives and Analogues

This compound has demonstrated notable antifungal activity, particularly against the human pathogen Aspergillus fumigatus. researchgate.netresearchgate.netresearchgate.net This biological activity makes it an attractive scaffold for the development of new antifungal agents. researchgate.netresearchgate.net Research suggests that this compound could serve as a valuable model for designing more potent or selective antifungal drugs. researchgate.netresearchgate.net

The synthesis of natural products and their analogues is a crucial strategy in drug discovery, as structural modifications can lead to improved activity or different biological properties. researchgate.net While the potential for creating structural analogues of this compound is recognized, the development of a broad library of its specific derivatives is an area for future investigation. researchgate.net The focus has been on its isolation, initial synthesis, and the characterization of its antifungal properties, which lay the groundwork for subsequent medicinal chemistry efforts. researchgate.netnih.gov

Novel Synthetic Approaches and Catalyst Applications in Xanthone Synthesis

Recent advancements in synthetic organic chemistry have introduced novel and more efficient methods for constructing the xanthone scaffold, often with an emphasis on greener chemistry principles. up.ptexlibrisgroup.com These modern approaches aim to improve yields, reduce waste, and allow for greater molecular diversity.

Key developments include:

Palladium-Catalyzed Reactions: Palladium catalysts have been used to promote annulation between salicylaldehydes and 1,2-dibromoarene derivatives, providing a direct route to the xanthone core. researchgate.net

Copper-Catalyzed Synthesis: Copper catalysts, being more cost-effective than precious metals like palladium, have been employed effectively. rsc.org For instance, a Cu(OTf)₂-1,10-phenanthroline complex has been used to catalyze the one-pot synthesis of xanthones from 2-nitrobenzyl alcohol and phenol under mild conditions. rsc.org

Domino and One-Pot Reactions: Strategies that combine multiple reaction steps into a single operation, known as domino or one-pot reactions, are increasingly popular. researchgate.netup.pt These methods improve efficiency by reducing the need for intermediate purification steps. rsc.org

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can accelerate reaction times and improve yields. up.pt For example, the condensation of 2-substituted benzoic acids with phenols has been successfully catalyzed by Yb(OTf)₃ under microwave conditions. up.pt

Heterogeneous Catalysis: The transition from homogeneous to reusable heterogeneous catalysts is a significant step towards more sustainable synthesis. exlibrisgroup.com Nanocatalysts, in particular, represent a major advancement, offering high catalytic activity and easier separation from the reaction mixture. up.pt

These innovative catalytic and synthetic methodologies are expanding the toolbox available to chemists for the efficient and environmentally conscious production of xanthones and their derivatives. up.ptexlibrisgroup.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Yicathin B |

| Yicathin C |

| 2,2'-Dihydroxybenzophenone |

| 2-Aryloxybenzoic acid |

| Salicylaldehyde |

| 1,2-Dibromoarene |

| 2-Nitrobenzyl alcohol |

| Phenol |

| Yb(OTf)₃ (Ytterbium(III) triflate) |

| Cu(OTf)₂ (Copper(II) triflate) |

Investigation of Biological Activities and Mechanisms of Action of Caledonixanthone E

Antifungal Activity Spectrum of Caledonixanthone E

Activity against Specific Fungal Pathogens (e.g., Aspergillus fumigatus)

Research has highlighted the potent antifungal activity of this compound, particularly against the human pathogenic fungus Aspergillus fumigatus. researchgate.netnih.govthieme-connect.comthieme-connect.com Studies have shown that it exhibits a strong inhibitory effect, with a reported Minimum Inhibitory Concentration (MIC80) of 8 µg/mL under acidic conditions (pH 3). researchgate.netnih.govthieme-connect.comthieme-connect.com This activity is noteworthy as Aspergillus fumigatus is a significant cause of severe infections in immunocompromised individuals. thieme-connect.com The effectiveness of this compound against this pathogen suggests its potential as a lead compound for the development of new antifungal therapies. nih.govthieme-connect.comthieme-connect.com

The antifungal activity of this compound is influenced by the pH of the environment, with more pronounced effects observed in acidic conditions. thieme-connect.com This pH-dependent activity is an important characteristic that may influence its therapeutic application.

Comparative Antifungal Potency with Other Xanthones

When compared to other xanthones isolated from Calophyllum caledonicum, this compound stands out for its superior activity against Aspergillus fumigatus. researchgate.netnih.govthieme-connect.comthieme-connect.com While several other xanthones from the same source have shown some level of antifungal effect, none have matched the potency of this compound against this specific pathogen. researchgate.netthieme-connect.com For instance, compounds like 6,7-dimethoxyxanthone, 1,7-dihydroxy-8-methoxyxanthone, and 6-deoxyisojacareubin (B1235315) showed a significant but lesser antifungal activity with a MIC80 of 31 µg/ml. thieme-connect.com This highlights a degree of specificity in the structure-activity relationship of these compounds.

Below is a comparative table of the antifungal activity of various xanthones against Aspergillus fumigatus.

| Compound Name | MIC80 (µg/mL) against Aspergillus fumigatus |

| This compound | 8 |

| 6,7-dimethoxyxanthone | 31 |

| 1,7-dihydroxy-8-methoxyxanthone | 31 |

| 6-deoxyisojacareubin | 31 |

| Caloxanthone F | 16 |

| 6,8-dihydroxy-7-methoxyxanthone | 16 |

| 7-hydroxy-1,8-dimethoxyxanthone | 16 |

Cellular and Molecular Targets of this compound

Understanding the mechanism of action is crucial for the development of any new therapeutic agent. Research into this compound has begun to elucidate its primary targets within the fungal cell.

Elucidation of Fungal Cell Wall Impact

The fungal cell wall, a structure absent in human cells, is an attractive target for antifungal drugs. thefungalthreat.comnih.gov Studies involving phase-contrast microscopy have suggested that this compound's primary target is the assembly or synthesis of components of the fungal cell wall. researchgate.netnih.govthieme-connect.comthieme-connect.com This is supported by observations of morphological alterations in Aspergillus fumigatus upon exposure to the compound. thieme-connect.com The disruption of the cell wall integrity ultimately leads to fungal cell death.

Inhibition of Chitin (B13524) Synthesis Pathway

Further investigation into the impact on the cell wall has pointed towards the inhibition of chitin synthesis as a key mechanism of action for this compound. researchgate.netnih.govthieme-connect.comthieme-connect.com Chitin is a vital structural polysaccharide in the fungal cell wall, providing rigidity and shape. frontiersin.orgamegroups.cn The use of fluorescent lectins, which bind to specific carbohydrate structures, has provided evidence for this compound's interference with chitin synthesis. researchgate.netnih.govthieme-connect.comthieme-connect.com This disruption of chitin polymerization can affect critical cellular processes such as cell division and growth. amegroups.cn

Potential Interactions with Fungal Biosynthesis Pathways (e.g., Ergosterol (B1671047) Synthesis)

While the primary focus has been on the cell wall, there is consideration for other potential targets. Ergosterol is another critical component of the fungal cell membrane, and its synthesis pathway is a common target for existing antifungal drugs. wikipedia.orgscielo.br While direct evidence for this compound's inhibition of ergosterol synthesis is not as established as its effect on chitin, the broad-spectrum activity of xanthones against various fungi suggests that multiple pathways might be affected. scispace.comnih.gov Some studies have suggested that xanthones, as a class of compounds, may interfere with ergosterol biosynthesis. up.pt However, for this compound specifically, the inhibition of chitin synthesis appears to be the more prominently reported mechanism. researchgate.netnih.govthieme-connect.comthieme-connect.com

Inhibition of Specific Enzymatic Targets (e.g., N-myristoyl transferase)

This compound has been identified as a potential inhibitor of N-myristoyl transferase (NMT), an enzyme crucial for the viability of various eukaryotic organisms, including pathogenic fungi. scielo.org.coresearchgate.net NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a multitude of cellular and viral proteins. researchgate.netmdpi.com This process, known as myristoylation, is vital for numerous biological functions, including protein-protein interactions, targeting proteins to membranes, and signal transduction cascades. researchgate.netmyricxbio.com

The essential role of NMT in pathogens like Candida albicans and its involvement in the growth and signaling networks of these organisms have made it an attractive target for the development of new antifungal agents. scielo.org.coresearchgate.net Computational studies, specifically molecular docking, have been employed to investigate the inhibitory potential of various natural compounds, including xanthones like this compound, against NMT. scielo.org.coscielo.org.co These studies predict the binding affinity and interaction patterns between the compound and the active site of the enzyme. scielo.org.co In a molecular docking study of thirty-two naturally occurring compounds, xanthones demonstrated the ability to form strong complexes with NMT from Candida albicans. scielo.org.coscielo.org.co

While direct experimental data on the specific inhibitory concentration (IC50) of this compound against NMT is not detailed in the provided search results, the collective findings from molecular docking studies strongly suggest its potential as an NMT inhibitor. These computational approaches are a critical first step in drug discovery, providing a basis for further in-vitro validation and subsequent structure-activity relationship (SAR) studies. scielo.org.co The inhibition of NMT represents a promising mechanism through which this compound may exert its antifungal effects. scielo.org.comdpi.com

Table 1: Investigated Enzymatic Target of this compound

| Compound | Target Enzyme | Organism | Method of Investigation | Key Finding |

|---|---|---|---|---|

| This compound | N-myristoyl transferase (NMT) | Candida albicans | Molecular Docking | Predicted to form a strong complex with the enzyme's active site. scielo.org.coscielo.org.co |

Mechanistic Studies of this compound Action

Understanding the precise mechanisms by which this compound exerts its biological effects is crucial for its development as a potential therapeutic agent. Research has employed a variety of techniques, from cellular assays to computational modeling, to elucidate its mode of action.

In Vitro Cellular Assays for Mechanism Elucidation

In vitro cellular assays are fundamental in determining the mechanism of action of a bioactive compound. For this compound, these assays have been particularly insightful in understanding its antifungal properties. One key finding from studies on Aspergillus fumigatus is that the compound's activity is significantly enhanced under acidic conditions. researchgate.net

Phase-contrast microscopy has suggested that this compound interferes with the assembly or synthesis of cell wall components in A. fumigatus. researchgate.net To further investigate this, fluorescent lectins, which bind to specific carbohydrate structures, were used. These experiments provided evidence that this compound impacts the synthesis of chitin, a major structural polysaccharide in the fungal cell wall. researchgate.net

Additionally, various cellular assays can be employed to screen for specific biological effects. For instance, assays to detect topoisomerase I inhibitors, or those that measure the inhibition of glucan synthesis, are used to pinpoint the molecular target of a compound. researchgate.net While not specifically detailed for this compound in the provided results, these types of assays are standard practice in mechanism-of-action studies. researchgate.nettandfonline.com The use of yeast deletion mutants in genomic-wide deletion analysis (GDA) also represents a powerful tool to identify gene products and pathways that are targeted by a chemical compound. tandfonline.com

Table 2: In Vitro Cellular Assays Used in the Study of this compound

| Assay Type | Target Organism/Cell Line | Purpose | Observation/Conclusion |

|---|---|---|---|

| Antifungal Susceptibility Testing | Aspergillus fumigatus | Determine minimum inhibitory concentration (MIC) | Strongest activity observed at acidic pH (pH 3), with an MIC80 of 8 µg/mL. researchgate.net |

| Fluorescent Lectin Staining | Aspergillus fumigatus | Investigate impact on cell wall components | Supported an impact on chitin synthesis. researchgate.net |

Morphological and Cytological Changes in Target Organisms Induced by this compound

The exposure of target organisms to this compound induces distinct morphological and cytological alterations, providing visual clues to its mechanism of action. In studies with the fungus Aspergillus fumigatus, phase-contrast microscopy revealed that the compound likely targets the assembly or synthesis of cell wall components. researchgate.net

Further investigation using fluorescein (B123965) isothiocyanate (FITC)-conjugated wheat germ agglutinin (WGA), a lectin that binds to chitin, showed heterogeneous labeling of the fungal hyphae after treatment with this compound. researchgate.net Notably, a more pronounced fluorescence was observed at the apex of the hyphae, suggesting a disruption in the normal process of chitin synthesis and deposition, which is critical for fungal growth and morphology. researchgate.net

While not directly studying this compound, other research highlights how chemical compounds can induce significant morphological changes. For example, in human mesothelial cells, certain treatments can cause a shift from a typical polygonal shape to an elongated spindle morphology, leading to gaps between cells. nih.gov Such alterations are often linked to a reorganization of the cytoskeleton. nih.gov Although the specific cytological effects of this compound on the cytoskeleton have not been detailed, the observed impact on the cell wall of A. fumigatus is a significant finding. researchgate.net

Molecular Docking and Simulation Studies of Target Interactions

Molecular docking and simulation studies are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and its biological target at the molecular level. scielo.org.cof1000research.com These in-silico methods are instrumental in drug discovery for predicting binding affinities and elucidating potential mechanisms of action before undertaking more resource-intensive experimental studies. scielo.org.coscielo.org.co

This compound has been the subject of molecular docking studies to evaluate its potential as an inhibitor of various enzymes. One notable target is the N-myristoyl transferase (NMT) from Candida albicans. scielo.org.coscielo.org.co In these studies, this compound, along with other xanthones, was shown to have a strong predicted binding affinity for the NMT active site. scielo.org.coscielo.org.co This suggests that it could interfere with the enzyme's function, which is essential for the viability of the fungus. scielo.org.coresearchgate.net

Molecular docking involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. scielo.org.co The strength of this interaction is often estimated by a scoring function, which provides a measure of binding affinity. scielo.org.co For instance, in a study involving various natural compounds, xanthones as a group exhibited favorable interaction energies with NMT. scielo.org.co

Beyond static docking, molecular dynamics (MD) simulations can provide insights into the stability and dynamics of the ligand-receptor complex over time. f1000research.comresearchgate.netresearchgate.net While specific MD simulation data for this compound was not found in the provided results, this technique is often used as a subsequent step to validate docking predictions and to understand the behavior of the complex in a simulated physiological environment. researchgate.netresearchgate.net These computational approaches have also been used to study the interaction of xanthones with other targets, such as the main protease of SARS-CoV-2, demonstrating the broad applicability of these methods in investigating the therapeutic potential of natural compounds. researchgate.net

Table 3: Molecular Docking Studies Involving this compound

| Compound | Target Protein | Organism/Virus | Computational Method | Key Finding |

|---|---|---|---|---|

| This compound | N-myristoyl transferase (NMT) | Candida albicans | Molecular Docking | Predicted to form a strong complex with the enzyme's active site. scielo.org.coscielo.org.co |

| This compound | SARS-CoV-2 Main Protease | SARS-CoV-2 | Molecular Docking | Exhibited good binding energy, suggesting potential as an inhibitor. researchgate.net |

Structure Activity Relationship Sar Studies of Caledonixanthone E and Its Analogues

Design and Synthesis of Structurally Modified Caledonixanthone E Analogues

The systematic evaluation of structure-activity relationships (SAR) necessitates the synthesis of a variety of analogues where specific parts of the lead molecule, this compound, are modified. While the literature contains limited examples of large libraries based on the this compound scaffold, the synthetic strategies for xanthones are well-established and can be applied to generate the required diversity.

General synthetic approaches often involve the coupling of a salicylic (B10762653) acid and a resorcinol (B1680541) component in the presence of a condensing agent like Eaton's reagent to form the core xanthone (B1684191) structure. nih.gov Subsequent modifications, such as alkylation, acylation, or halogenation, can introduce a wide range of functional groups at various positions. nih.govresearchgate.net For instance, a series of 3-O-substituted xanthone derivatives has been successfully synthesized by reacting 3-hydroxyxanthone with corresponding bromides in the presence of potassium carbonate. nih.gov

Biomimetic synthesis represents a powerful strategy for creating complex natural product-like molecules. nih.gov Anodic oxidation of a polyprenylated acylphloroglucinol precursor, guttiferone A, has been shown to efficiently generate regioisomeric polycyclic xanthones through the cyclization of an o-quinone intermediate. acs.orgresearchgate.net This type of electrochemical approach could be envisioned for modifying the prenyl-derived pyran ring of this compound. Furthermore, the total synthesis of related natural products, such as (±)-griffipavixanthone, has been achieved via a key intermolecular [4+2] cycloaddition–cyclization cascade, highlighting advanced strategies for constructing complex dimeric xanthones. acs.org These synthetic methodologies provide a robust toolkit for the rational design and creation of novel this compound analogues to probe specific structural and functional group effects.

Correlation of Structural Features with Biological Potency

Studies comparing this compound with other naturally occurring xanthones isolated from Calophyllum caledonicum have been crucial in establishing initial SAR. The antifungal activity against the pathogenic fungus Aspergillus fumigatus serves as a key benchmark for potency.

A comparative study revealed that this compound possesses the most potent antifungal activity against A. fumigatus among nine tested xanthones, with a Minimum Inhibitory Concentration (MIC80) of 8 µg/mL under acidic conditions. researchgate.net This suggests that its unique structural arrangement is highly favorable for this biological action. The activity of other analogues highlights the importance of the substitution pattern on the xanthone core. For example, compounds with different hydroxylation and methoxylation patterns showed varied levels of activity against different fungal species. researchgate.net

The data indicates that the complex fused ring system derived from the prenyl group in this compound is a significant contributor to its potent antifungal activity, as simpler xanthones showed lower potency.

| Compound Name | Structure | Antifungal Activity against A. fumigatus (MIC80, µg/mL) | Reference |

|---|---|---|---|

| This compound | Complex prenyl-derived fused pyran ring | 8 | researchgate.net |

| 5-Hydroxyxanthone | Simple hydroxylation | >128 | researchgate.net |

| 1,5-Dihydroxyxanthone | Simple dihydroxylation | 64 | researchgate.net |

| 1,5-Dihydroxy-3-methoxyxanthone | Hydroxyl and methoxy (B1213986) groups | 16 | researchgate.net |

Role of Specific Functional Groups and Substitution Patterns (e.g., C-3 substitution)

The biological activity of xanthones is highly dependent on the type and position of substituents on the core scaffold. nih.gov The prenyl group and its cyclized derivatives, as seen in this compound, are often critical for potent bioactivity. Molecular docking studies on a large set of 272 xanthones indicated that prenylated xanthones are particularly important hits for inhibiting various fungal and viral enzymes. mdpi.comresearchgate.net

Oxygenation patterns are also crucial. A study focusing on the antifungal target N-myristoyl transferase (NMT) suggested that for xanthones, a 1,3,5-trioxygenated pattern appears favorable for strong interaction with the enzyme's active site. scielo.org.co

Substitution at the C-3 position has been identified as a key determinant of activity in various xanthone series. For acetylcholinesterase inhibitors, the length and nature of the hydrocarbon chain substituted at the C-3 oxygen significantly influence potency. nih.gov For example, a 4-carbon chain at this position conferred stronger inhibition than a 3-carbon chain. nih.gov Similarly, in a series of benzo[b]xanthone derivatives with antitumor activity, a four or five-carbon spacer with a terminal dimethyl amino group at the C-3 position was found to be advantageous. up.pt While these studies were not conducted on this compound itself, they underscore the strategic importance of the C-3 position for chemical modification to enhance biological potency.

Computational Approaches to SAR (Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, Molecular Dynamics)

Computational methods are indispensable tools for elucidating the SAR of complex molecules like this compound. These approaches provide a molecular-level understanding of how structure dictates function and can guide the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For xanthone derivatives, QSAR models have been successfully developed to predict anticancer and α-glucosidase inhibitory activities. nih.govtandfonline.comnih.gov

These models are built by first calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties (e.g., hydrophobicity, electronic properties, steric shape). For instance, a QSAR study on xanthone derivatives for anticancer activity found that descriptors such as dielectric energy, hydroxyl group count, LogP (a measure of hydrophobicity), and solvent-accessible surface area were significantly correlated with potency. nih.gov Another model for anticancer xanthones identified the net atomic charges on specific carbon atoms (qC1, qC2, qC3) as critical electronic descriptors. nih.gov

Once built and validated, these models can be used to predict the activity of newly designed, virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. nih.gov This predictive capability is a cornerstone of modern drug discovery, enabling a more efficient exploration of chemical space.

Molecular docking and molecular dynamics (MD) simulations provide detailed insights into how a ligand like this compound interacts with its biological target at an atomic level.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding energy score. scielo.org.co this compound has been docked against several potential antifungal targets. In a study targeting Candida albicans N-myristoyl transferase (NMT), an essential enzyme for fungal growth, this compound demonstrated a strong predicted binding affinity of -10.4 kcal/mol. scielo.org.coresearchgate.net This strong interaction suggests that NMT is a plausible target for its antifungal action. The docking pose revealed key interactions with amino acid residues in the enzyme's binding pocket, providing a structural basis for its inhibitory activity.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| This compound | -10.4 | Not specified in source | scielo.org.co |

| Toxyloxanthone C | -10.6 | Not specified in source | scielo.org.co |

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. researchgate.net MD simulations are crucial for validating the stability of a docking pose and calculating binding free energies more accurately. nih.gov In studies of other xanthone derivatives, MD simulations of up to 100-200 nanoseconds have been performed to confirm that the ligand remains stably bound in the active site of its target protein, such as the Epidermal Growth Factor Receptor (EGFR) or checkpoint kinase 1 (CHK1). researchgate.netugm.ac.id These simulations analyze parameters like the Root Mean Square Deviation (RMSD) of the complex to assess stability. Although a specific, long-duration MD simulation for the this compound complex has not been detailed in the reviewed literature, this methodology is a standard and critical step to confirm the binding hypothesis generated by molecular docking and to refine the understanding of the binding energetics. nih.govresearchgate.net

Advanced Research Methodologies and Future Directions in Caledonixanthone E Research

Application of Advanced Spectroscopic Techniques for Structural Confirmation

The definitive identification of Caledonixanthone E relies on a suite of advanced spectroscopic techniques. The structural elucidation of this and other xanthones isolated from the stem bark of Calophyllum caledonicum has been primarily achieved through one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, alongside High-Resolution Mass Spectrometry (HRMS). researchgate.netmdpi.com

1D NMR techniques, such as ¹H-NMR and ¹³C-NMR, provide foundational information about the chemical environment of hydrogen and carbon atoms within the molecule. mdpi.com 2D NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are then employed to establish the connectivity between these atoms, revealing the intricate bicyclic structure characteristic of xanthones and the specific placement of substituent groups that define this compound. researchgate.netmdpi.com HRMS complements NMR data by providing a highly accurate mass measurement, which allows for the determination of the compound's elemental composition and molecular formula. researchgate.netmdpi.com

| Technique | Observed Data Points for Caledonixanthone G | Interpretation |

|---|---|---|

| ¹H-NMR | δH 1.26 ppm (6H, s), δH 3.75 (1H, dd, J = 10.0, 2.0 Hz), δH 2.89 and 3.15 ppm (1H each, dd, J = 10.0, 2.0 Hz) | Characterizes a 2,3-dihydroxy-3-methyl-butyl chain. |

| UV (MeOH) + NaOMe | Strong bathochromic shift | Demonstrates the presence of a hydroxyl group at C-5. |

High-Throughput Screening for Activity Profiling of Xanthone (B1684191) Libraries

High-throughput screening (HTS) is a pivotal technology for rapidly assessing the biological activities of large numbers of compounds. sygnaturediscovery.com This methodology is particularly valuable for exploring the therapeutic potential of xanthone libraries, which encompass a wide diversity of natural and synthetic derivatives. frontiersin.org HTS allows for the simultaneous testing of these compounds against various biological targets, such as enzymes, receptors, or whole cells, to identify "hits" with desired activities. sygnaturediscovery.com

The process typically involves automated, miniaturized assays that measure a specific biological response. sygnaturediscovery.com For xanthones, this could include screening for antimicrobial, anti-inflammatory, or anticancer properties. researchgate.netnih.gov The data generated from HTS can then be used to build structure-activity relationships (SAR), guiding the chemical modification of lead compounds to enhance their potency and selectivity. mdpi.com

Development and Utilization of Complex In Vitro Preclinical Models for Mechanistic Investigation

To bridge the gap between initial screening and clinical studies, researchers are increasingly turning to complex in vitro models that more accurately mimic human physiology. nih.govmdpi.com These models, which include 3D cell cultures, organoids, and organs-on-a-chip, offer a more biologically relevant environment to investigate the mechanisms of action of compounds like this compound compared to traditional 2D cell cultures. nih.govfrontiersin.orghumanspecificresearch.org

For instance, to study the potential anti-inflammatory effects of this compound, researchers might use macrophage-based 3D culture models or lung organoids to simulate an inflammatory environment. nih.gov These models allow for the detailed examination of cellular signaling pathways and gene expression changes in response to the compound. frontiersin.org The use of patient-derived cells in these models can also provide insights into personalized medicine applications. frontiersin.org

Bioinformatic and Chemoinformatic Approaches for Target Identification and Lead Prioritization

Bioinformatics and chemoinformatics are indispensable tools in modern drug discovery, enabling the analysis of large datasets to identify potential drug targets and prioritize lead compounds. researchgate.netnih.gov For a natural product like this compound, these computational approaches can predict its biological targets by comparing its structure to libraries of known active compounds. nih.gov

Molecular docking simulations, a key chemoinformatic technique, can be used to model the interaction of this compound with the active sites of various proteins, helping to identify those with the highest binding affinity. nih.govresearchgate.net This can generate hypotheses about its mechanism of action. researchgate.net Furthermore, bioinformatic analysis of gene expression data from cells treated with this compound can reveal which cellular pathways are affected, providing further clues to its biological function. researchgate.net These in silico methods significantly reduce the time and cost associated with experimental screening. researchgate.net

Genetic Engineering of Producer Organisms for Enhanced this compound Production

The natural abundance of this compound in its source organism, Calophyllum caledonicum, may be insufficient for large-scale research and development. Genetic engineering offers a promising strategy to enhance the production of this and other valuable xanthones. frontiersin.org By identifying and manipulating the genes involved in the xanthone biosynthetic pathway, it may be possible to increase the yield of this compound. frontiersin.orgnih.gov

This could involve overexpressing key enzymes in the pathway or knocking out competing metabolic pathways. frontiersin.org Another approach is to transfer the relevant biosynthetic genes into a microbial host, such as yeast or bacteria, which can be grown in large-scale fermenters for industrial production. frontiersin.org This heterologous expression system would provide a sustainable and scalable source of this compound. frontiersin.org

Potential for Combination Studies with Other Antimicrobials for Synergistic Effects

The rise of antimicrobial resistance is a major global health threat, and combination therapy is a key strategy to combat it. mdpi.com There is significant potential in exploring the synergistic effects of this compound with existing antimicrobial drugs. nih.gov A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects. researchgate.net

Studies have shown that plant extracts and their isolated compounds can enhance the efficacy of conventional antibiotics. nih.govresearchgate.net this compound could potentially act by a different mechanism than existing antibiotics, such as disrupting the bacterial cell membrane or inhibiting a novel enzyme, thereby making the bacteria more susceptible to the partner drug. frontiersin.orgnih.gov Investigating these combinations could lead to new therapeutic strategies for treating multidrug-resistant infections.

Unexplored Biological Activities and Mechanistic Hypotheses for this compound

While initial studies have focused on the antifungal activity of this compound, its full biological potential remains largely unexplored. The diverse pharmacological activities reported for other xanthones suggest that this compound may also possess anti-inflammatory, antioxidant, or anticancer properties. nih.govnih.gov

Future research should aim to screen this compound against a wider range of biological targets. For example, based on the known activities of other xanthones, it could be hypothesized that this compound might inhibit inflammatory pathways like the NLRP3 inflammasome or exhibit cytotoxic activity against cancer cell lines. nih.gov Another area of investigation could be its potential as an inhibitor of nucleic acid synthesis, a mechanism observed in other xanthones from Calophyllum species. researchgate.net Exploring these and other mechanistic hypotheses will be crucial in uncovering the full therapeutic value of this promising natural product.

Q & A

Q. How is Caledonixanthone E structurally characterized, and what spectroscopic methods are essential for its identification?

this compound’s structure is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and HMBC), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Key structural features include hydroxyl group positions (e.g., C-1 and C-3/C-6 substitutions) and coupling constants (e.g., J = 8.0 Hz for trans-olefinic protons) . Researchers must cross-reference HMBC correlations to resolve ambiguities in aromatic ring substitution patterns.

Q. What experimental protocols are used to assess this compound’s bioactivity in vitro?

Standard assays include:

- Antifungal activity : Broth microdilution assays against Aspergillus fumigatus (MIC values), with positive controls like amphotericin B .

- Antiviral potential : Molecular docking studies targeting SARS-CoV-2 main protease (PDB ID: 6Y84), using AutoDock Vina to calculate binding energies (e.g., this compound: –7.00 kcal/mol) .

- Cytotoxicity : MTT assays on mammalian cell lines to determine selectivity indices.

Q. How do researchers ensure reproducibility in synthesizing this compound derivatives?

Detailed experimental sections must include:

- Reaction conditions : Solvent systems, temperature, and catalyst ratios.

- Purification methods : Column chromatography (silica gel, eluent gradients) and HPLC parameters.

- Characterization : Full spectral data (¹³C-NMR, IR) for new derivatives, with comparisons to literature for known compounds .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between this compound’s predicted and observed bioactivity?

Discrepancies often arise from:

- Solvent effects in docking : Implicit solvent models (e.g., GBSA) vs. explicit water molecules.

- Conformational flexibility : Molecular dynamics simulations (≥100 ns) to assess ligand-protein stability.

- Experimental variability : Statistical analysis (e.g., ANOVA) of bioassay replicates to identify outliers .

Q. What strategies optimize this compound’s pharmacokinetic properties while retaining bioactivity?

Q. How do researchers validate this compound’s mechanism of action in fungal pathogens?

Advanced methods include:

- Transcriptomics : RNA-seq to identify differentially expressed genes in A. fumigatus post-treatment.

- Metabolomics : LC-MS profiling to detect disrupted pathways (e.g., ergosterol biosynthesis).

- Fluorescence microscopy : Staining with propidium iodide to confirm membrane damage .

Q. What statistical frameworks address contradictory data in multi-institutional studies of this compound?

- Meta-analysis : Pool data using random-effects models to account for heterogeneity.

- Sensitivity analysis : Exclude studies with high risk of bias (e.g., inadequate blinding).

- Machine learning : Train classifiers to predict bioactivity outliers based on molecular descriptors .

Methodological Challenges

Q. How should researchers design dose-response experiments for this compound to minimize false positives?

- Dose range : 8–10 concentrations (e.g., 0.1–100 µM) with triplicate measurements.

- Control groups : Include vehicle-only and reference compounds (e.g., fluconazole for antifungal assays).

- Data normalization : Express results as % inhibition relative to controls, using nonlinear regression (e.g., log[inhibitor] vs. response in Prism) .

Q. What criteria determine whether this compound’s raw data should be included in supplementary materials?

Per journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

Q. How can collaborative teams standardize protocols for this compound research across labs?

- Inter-lab validation : Share SOPs for assays (e.g., antifungal MIC) and cross-validate results.

- Data repositories : Use platforms like Figshare to archive protocols and raw data.

- Consensus reporting : Adopt CHEERS or ARRIVE guidelines for transparency .

Tables

Table 1. Key physicochemical and bioactivity data for this compound

| Parameter | Value | Method/Assay |

|---|---|---|

| Molecular weight | 340.33 g/mol | HRMS |

| TPSA | 89.14 Ų | SwissADME |

| Binding energy (6Y84) | –7.00 kcal/mol | AutoDock Vina |

| MIC (A. fumigatus) | 16 µg/mL | Broth microdilution |

| LogP | 2.8 | XLogP3 |

Table 2. Common pitfalls in this compound research and mitigation strategies

| Pitfall | Mitigation Strategy |

|---|---|

| Incomplete spectral data | Deposit raw NMR/HRMS files in public repositories |

| Overinterpretation of docking | Validate with MD simulations and mutagenesis |

| Poor dose-response reproducibility | Standardize cell lines and assay conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.